

Physical and chemical characteristics of N-Boc-Ibrutinib-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-Ibrutinib-d4**

Cat. No.: **B15557819**

[Get Quote](#)

In-Depth Technical Guide: N-Boc-Ibrutinib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **N-Boc-Ibrutinib-d4**, a deuterated intermediate crucial for the synthesis of Ibrutinib-d4. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of malignant B-cells.^[1] This guide delves into its chemical properties, provides detailed experimental protocols for its synthesis and analysis, and visualizes its role within the broader context of BTK signaling.

Physicochemical Characteristics

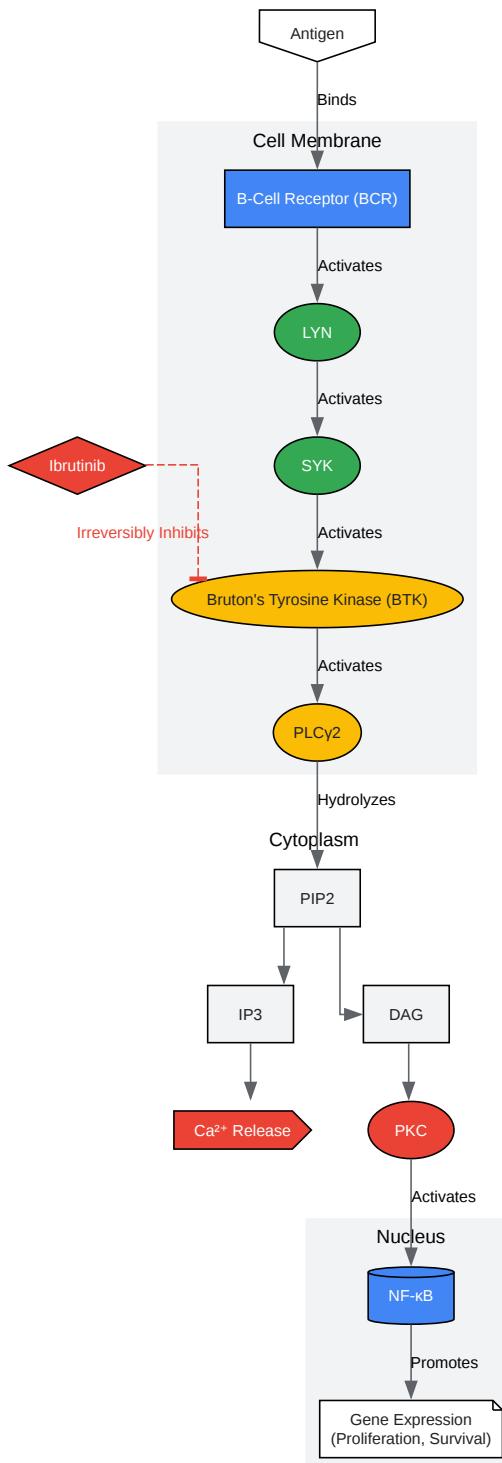
N-Boc-Ibrutinib-d4, or (3R)-tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate, is a stable isotope-labeled form of N-Boc-Ibrutinib.^{[2][3]} The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies of Ibrutinib.^{[4][5][6]}

Chemical and Physical Properties

A summary of the key physical and chemical properties of **N-Boc-Ibrutinib-d4** is presented in the table below. Data for the non-deuterated analogue and the parent compound, Ibrutinib, are

included for comparison where specific data for the deuterated compound is not readily available.

Property	N-Boc-Ibrutinib-d4	N-Boc-Ibrutinib (non-deuterated)	Ibrutinib
Molecular Formula	C ₂₇ H ₂₆ D ₄ N ₆ O ₃ [7] [8]	C ₂₇ H ₃₀ N ₆ O ₃ [9] [10]	C ₂₅ H ₂₄ N ₆ O ₂ [11] [12]
Molecular Weight	490.59 g/mol [7] [8]	486.57 g/mol [9]	440.5 g/mol [11] [12]
IUPAC Name	tert-butyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2,6,6-tetradeuteriopiperidine-1-carboxylate [2] [3]	(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate [10]	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one [12]
Appearance	White to off-white solid (inferred from Ibrutinib) [12]	White amorphous powder [13]	White to off-white solid [12]
Melting Point	Not available	Not available	149-158°C [12]
Solubility	Soluble in organic solvents such as DMSO and DMF (inferred from Ibrutinib) [11]	Soluble in organic solvents (inferred from Ibrutinib) [11]	Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), and ethanol (~0.25 mg/mL). Sparingly soluble in aqueous buffers. [11]
Storage Condition	Refer to the Material Safety Data Sheet (MSDS) for complete information. [7] [8] Generally stored at -20°C for long-term stability. [11]	Refer to MSDS.	Store at -20°C for long-term stability (≥4 years). [11]
Stability	Stable under recommended storage conditions. [6] Studies on amorphous Ibrutinib suggest that	Stable under recommended storage conditions.	Amorphous Ibrutinib can recrystallize over time at elevated temperature and humidity. [15]


storage conditions
(temperature and
humidity) can impact
physical stability.[14]
[15][16]

Signaling Pathway of the Active Moiety: Ibrutinib

N-Boc-Ibrutinib-d4 is a protected intermediate that, upon deprotection and subsequent acylation, yields Ibrutinib-d4. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] The diagram below illustrates the central role of BTK in B-cell signaling and the mechanism of action of Ibrutinib.

Ibrutinib's Mechanism of Action in the BTK Signaling Pathway

[Click to download full resolution via product page](#)

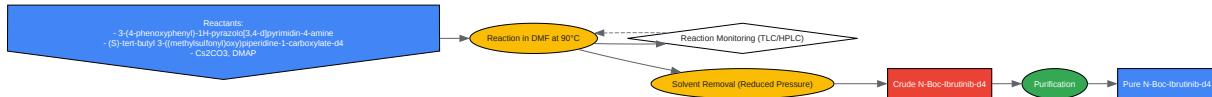
Caption: Ibrutinib inhibits BTK, blocking downstream signaling and B-cell proliferation.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of **N-Boc-Ibrutinib-d4**, based on established procedures for its non-deuterated analogue and related compounds.

Synthesis of N-Boc-Ibrutinib-d4

A plausible synthetic route to **N-Boc-Ibrutinib-d4** involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a deuterated, Boc-protected piperidine derivative. The following is a representative protocol adapted from patent literature. [17]


Reaction:

- Reactants:
 - 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
 - (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4
 - Cesium Carbonate (Cs_2CO_3)
 - 4-Dimethylaminopyridine (DMAP)
- Solvent: N,N-Dimethylformamide (DMF)

Procedure:

- Dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in DMF.
- To the solution, add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate-d4, cesium carbonate, and 4-dimethylaminopyridine.
- Heat the reaction mixture to 90°C and stir until the reaction is complete, monitoring by a suitable chromatographic method (e.g., TLC or HPLC).
- After completion, remove the DMF under reduced pressure.

- The crude product is then subjected to purification.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of **N-Boc-Ibrutinib-d4**.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a commonly employed method.

Method: Silica Gel Column Chromatography[13][17]

- Stationary Phase: Silica gel
- Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is typically used. A common starting gradient is 40:1 (DCM:MeOH).[17]
- Procedure:
 - Prepare a slurry of silica gel in the initial mobile phase and pack it into a column.
 - Dissolve the crude **N-Boc-Ibrutinib-d4** in a minimal amount of DCM.
 - Load the sample onto the top of the silica gel column.
 - Elute the column with the DCM:MeOH mobile phase, gradually increasing the polarity by increasing the proportion of methanol if necessary.

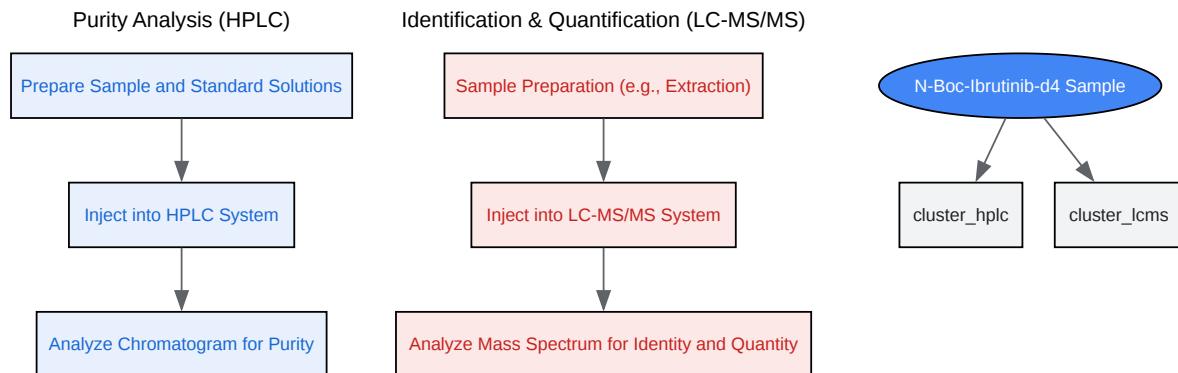
- Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified **N-Boc-Ibrutinib-d4**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for assessing the purity and identity of **N-Boc-Ibrutinib-d4**.

3.3.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **N-Boc-Ibrutinib-d4**.


- Column: A reverse-phase C18 column, such as a Kromosil C18 (250mm x 4.6 mm, 5 µm particle size), is often used for Ibrutinib and its intermediates.[\[18\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common. For example, a mobile phase of phosphate buffer and acetonitrile in a 45:55 (v/v) ratio has been used for Ibrutinib.[\[18\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[18\]](#)
- Detection: UV detection at a wavelength of approximately 295 nm is suitable for Ibrutinib and related compounds.[\[18\]](#)
- Procedure:
 - Prepare a standard solution of **N-Boc-Ibrutinib-d4** of known concentration in the mobile phase.
 - Prepare the sample solution to be analyzed.
 - Inject the standard and sample solutions into the HPLC system.

- Analyze the resulting chromatograms to determine the retention time and peak area of the compound, from which purity can be calculated.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the identification and quantification of **N-Boc-Ibrutinib-d4**, particularly in biological matrices.

- Chromatography: Similar HPLC conditions as described above can be used. A gradient elution with a mobile phase consisting of ammonium formate buffer and acetonitrile is also effective.[1][19]
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor ion (the molecular ion of **N-Boc-Ibrutinib-d4**) is selected and fragmented, and a specific product ion is monitored.
- Internal Standard: A non-deuterated version of the analyte or another related deuterated compound can be used as an internal standard for accurate quantification.[1][4]
- Procedure:
 - Develop an MRM method by determining the optimal precursor and product ions for **N-Boc-Ibrutinib-d4**.
 - Perform sample preparation, which may involve protein precipitation or liquid-liquid extraction for biological samples.[4][5]
 - Analyze the samples using the developed LC-MS/MS method.
 - Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for **N-Boc-Ibrutinib-d4**.

Conclusion

N-Boc-Ibrutinib-d4 is a critical reagent in the development and study of Ibrutinib. This guide has provided a detailed overview of its physicochemical properties, its role in the context of BTK inhibition, and comprehensive experimental protocols for its synthesis, purification, and analysis. The provided information and visualizations aim to support researchers and scientists in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]
- 3. N-Boc-Ibrutinib-d4 | C27H30N6O3 | CID 169434910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 8. clearsynth.com [clearsynth.com]
- 9. (R)-tert-Butyl-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[... [cymitquimica.com]
- 10. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | C27H30N6O3 | CID 59799012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 14. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability Studies of Amorphous Ibrutinib Prepared Using the Quench-Cooling Method and Its Dispersions with Soluplus® [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]
- 18. rjptonline.org [rjptonline.org]
- 19. ctppc.org [ctppc.org]
- To cite this document: BenchChem. [Physical and chemical characteristics of N-Boc-Ibrutinib-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15557819#physical-and-chemical-characteristics-of-n-boc-ibrutinib-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com